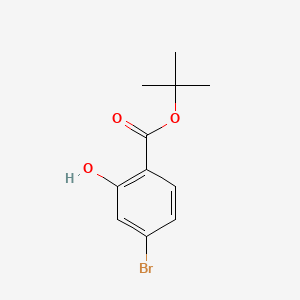

叔丁基4-溴-2-羟基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl 4-bromo-2-hydroxybenzoate” is a chemical compound with the CAS Number: 889858-09-7 . It has a molecular weight of 273.13 and is typically in liquid form . It is used as a building block for the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-bromo-2-hydroxybenzoate” is C11H13BrO3 . The structure contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

“tert-Butyl 4-bromo-2-hydroxybenzoate” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 316.3±22.0 °C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .科学研究应用

Synthesis and Chemical Properties

- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound was synthesized with a 63.7% overall yield through treatment with bromine and oxidation by Jones reagent, demonstrating its potential in organic synthesis processes (Lai Yi, 2003).

- Bismuth-based Cyclic Synthesis : It can be produced under mild conditions in a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry (Douglas R. Kindra, W. Evans, 2014).

Metabolic Studies

- Metabolism in Rats and Humans : Studies have shown that major metabolites in rats include free and glucuronide forms, revealing differences in metabolism between rats and humans (J. W. Daniel, J. Gage, D. Jones, 1968).

Applications in Material Science

- Synthesis of Oxadiazoles and Antioxidant Activity : New 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties were synthesized for evaluating their antioxidant properties (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

Catalysis and Chemical Reactions

- Deprotonation and Magnesium Complex Construction : Deprotonation attempts on imidazolium salt tethered by substituted phenol have been studied, contributing to the understanding of chemical reactions and complex formations (Daodong Zhang, H. Kawaguchi, 2006).

Environmental and Health Impact

Oxidation and Degradation Studies : Investigation of phenolic antioxidants' degradation during chlorination process provides insight into environmental and health impacts of such compounds (R. Rodil, J. B. Quintana, R. Cela, 2012).

Exposure Assessment : Study on synthetic phenolic antioxidants, including tert-Butyl 4-bromo-2-hydroxybenzoate, in urine for exposure assessment (Wei Wang, K. Kannan, 2019).

Magnetic and Structural Analysis

- Synthesis of Rare-Earth Metal Compounds : Compounds synthesized using tert-Butyl 4-bromo-2-hydroxybenzoate have been used to study the synthesis and magnetism of rare-earth metals (Munendra Yadav, A. Mondal, V. Mereacre, et al., 2015).

Biomedical Research

- In Vitro Cytotoxicity Studies : Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates have been synthesized and characterized for their in vitro cytotoxicity against human tumor cell lines, indicating potential biomedical applications (Wenchao Ding, Zhi Liu, Laijin Tian, Xiangao Quan, 2012).

安全和危害

属性

IUPAC Name |

tert-butyl 4-bromo-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVOGMSFFKAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734674 |

Source

|

| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-2-hydroxybenzoate | |

CAS RN |

889858-09-7 |

Source

|

| Record name | 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline](/img/structure/B592230.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)